molecular formula C9H9BrO B1330683 1-(4-Bromo-3-methylphenyl)ethanone CAS No. 37074-40-1

1-(4-Bromo-3-methylphenyl)ethanone

Cat. No. B1330683
CAS RN: 37074-40-1
M. Wt: 213.07 g/mol
InChI Key: QRTFRIPKQPOIPI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1-(4-Bromo-3-methylphenyl)ethanone can be achieved through various methods. One such method involves the use of pyridinium chlorochromate to a solution of 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-3-methylphenyl)ethanone is 1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(4-Bromo-3-methylphenyl)ethanone is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 284.0±28.0 °C at 760 mmHg . The compound has a molar refractivity of 48.8±0.3 cm3 .

Scientific Research Applications

Photographic Applications

Lastly, 1-(4-Bromo-3-methylphenyl)ethanone finds applications in the photographic industry. It is involved in the synthesis of photo initiators and development agents that are essential in the photographic process.

Each of these applications demonstrates the versatility and importance of 1-(4-Bromo-3-methylphenyl)ethanone in scientific research and industry. Its multifaceted uses span across various fields, making it a compound of significant interest for ongoing and future studies .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes and preventing the formation of dust and aerosols .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFRIPKQPOIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324063
Record name 1-(4-bromo-3-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)ethanone

CAS RN

37074-40-1
Record name 37074-40-1
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Record name 1-(4-bromo-3-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-methylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (48 g, 223 mmol) was added to a solution of 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol) in dichloromethane (800 mL). The mixture was stirred at room temperature for 2 hours. The mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=25:1) to give 1-(4-bromo-3-methylphenyl)ethanone (27.3 g, 87%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(4-bromo-3-methylphenyl)ethanol (2.14 g, 9.9 mmol) and pyridinium chlorochromate (2.62 g, 12 mmol) were added to a solution of dichloromethane (30 mL) under nitrogen atmosphere. And the reaction was stirred at room temperature for 12 hours. The mixture was partitioned between dichloromethane (3*20 mL) and brine (20 mL). The organic layer was concentrated to dryness and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=30:1) to give 1-(4-bromo-3-methylphenyl)ethanone (2.08 g, 99%) as a colorless oil. LRMS (M+H+) m/z: calcd 211.98. found 211. 1H NMR (300 MHz, CDCl3): δ 7.81 (s, 1H), 7.62-7.61 (m, 2H), 2.58 (s, 3H), 2.46 (s, 3H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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